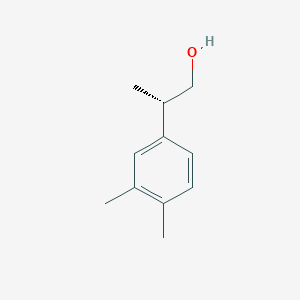

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUXKMHBWIERU-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2s 2 3,4 Dimethylphenyl Propan 1 Ol

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful and atom-economical means of producing single-enantiomer compounds. For the synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, these methods can be broadly categorized into the hydrogenation of unsaturated precursors or the direct asymmetric reduction of a prochiral aldehyde.

Asymmetric Hydrogenation Pathways

One of the most robust methods for establishing a chiral center is the asymmetric hydrogenation of a prochiral olefin. In a potential pathway to this compound, the corresponding α-substituted acrylic acid, 2-(3,4-dimethylphenyl)propenoic acid, can be hydrogenated to form (S)-2-(3,4-dimethylphenyl)propanoic acid. This intermediate can then be readily reduced to the target alcohol using standard reducing agents like lithium aluminum hydride, with the stereocenter having been set in the hydrogenation step.

Transition metal catalysts, particularly those based on rhodium, ruthenium, and nickel, are highly effective for this transformation. researchgate.netyoutube.com Chiral phosphine (B1218219) ligands coordinate to the metal center, creating an asymmetric environment that directs the delivery of hydrogen to one face of the double bond. For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to afford chiral α-substituted propionic acids with excellent enantioselectivity (up to 99.4% ee) and high turnover numbers. researchgate.net Similarly, ruthenium complexes with chiral phosphino-oxazoline ligands (RuPHOX) have been used to hydrogenate various α-substituted acrylic acids with up to 99.9% ee. youtube.com

| Substrate Analogue | Catalyst System | H₂ Pressure | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Phenylacrylic acid | Ni(OAc)₂ / (R,R)-BenzP* | 30 bar | >99% | 96% | researchgate.net |

| 2-(p-tolyl)acrylic acid | RuPHOX-Ru complex | 5 bar | 99% | 99.1% | youtube.com |

| Tiglic Acid | [Rh(cod)₂]BF₄ / Chiral Ferrocenylphosphine | 50 atm | 100% | 98% (S) | nih.gov |

Chiral Ligand Design and Optimization in Catalysis

The success of asymmetric hydrogenation hinges on the design of the chiral ligand. An effective ligand must form a stable, well-defined complex with the metal and create a chiral pocket that discriminates between the two prochiral faces of the substrate. For the hydrogenation of acrylic acids, ligands capable of secondary interactions with the substrate's carboxyl group are often highly effective.

For example, novel chiral phosphinediamine ligands have been developed that form an effective chiral field through both P-N chelation to a rhodium center and an electrostatic interaction between a secondary amino group on the ligand and the carboxyl group of the substrate. nih.gov This dual interaction rigidly locks the substrate into a specific orientation, leading to high enantioselectivity. Similarly, P-chiral bisphosphine ligands like (R,R)-BenzP* and (R,R)-QuinoxP* have demonstrated exceptional reactivity and enantioselectivity in nickel-catalyzed hydrogenations. researchgate.net The development of ligands with unique structural and electronic properties, such as the atropisomeric backbones found in BINOL derivatives, continues to be a critical area of research for advancing asymmetric catalysis. researchgate.net

Transition Metal-Catalyzed Asymmetric Reductions

A more direct route to this compound involves the asymmetric reduction of the corresponding prochiral aldehyde, 2-(3,4-dimethylphenyl)propanal (B15072018). Asymmetric transfer hydrogenation (ATH) is a particularly powerful method for this transformation. Pioneered by Noyori and others, ATH typically employs ruthenium(II) catalysts bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). google.com

The catalytic cycle involves the transfer of hydrogen from a simple hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to the aldehyde via a ruthenium-hydride intermediate. google.com The chiral ligand ensures that the hydride is delivered to one face of the carbonyl, generating the chiral alcohol with high enantiomeric excess. A key advantage of this method is that it can operate as a dynamic kinetic resolution (DKR). Since the chiral center in an α-aryl aldehyde is prone to racemization under basic or acidic conditions, the slower-reacting (R)-aldehyde can isomerize in situ to the faster-reacting (S)-aldehyde, allowing the (S)-alcohol to be formed in yields far exceeding the 50% limit of a standard kinetic resolution. rsc.org This DKR approach has been successfully applied to various racemic α-arylaldehydes, providing the corresponding primary alcohols in excellent yields and enantioselectivities. rsc.org

| Substrate Analogue | Catalyst System | H-Source | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Racemic 2-phenylpropanal | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/Et₃N | 85% | 96:4 | rsc.org |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | i-PrOH | 41-87% | >99% ee | researchgate.net |

| Aryl-pyridyl ketones | Ru-XylSunPhos-Daipen | H₂ | >99% | up to 99.5% ee | acs.org |

Organocatalytic Methods for Chiral Alcohol Formation

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. For the formation of chiral alcohols, organocatalytic transfer hydrogenation represents a promising strategy. This approach often involves the activation of the substrate by the catalyst and a stoichiometric reductant, such as a Hantzsch ester.

Specifically for the reduction of α,β-unsaturated aldehydes, chiral imidazolidinone catalysts have been shown to be effective. The catalyst reacts with the unsaturated aldehyde to form a chiral iminium ion intermediate. This activation lowers the LUMO of the substrate, facilitating the stereoselective transfer of a hydride from the Hantzsch ester to the β-position, followed by subsequent reduction to the saturated alcohol. While this method typically targets unsaturated precursors, it highlights a pathway for organocatalytic C=C bond reduction. Chiral phosphoric acids have also been explored as versatile catalysts that activate substrates through hydrogen bonding, successfully catalyzing asymmetric reductions of ketimines and other related reactions. The application of these catalysts to the direct asymmetric reduction of saturated α-aryl aldehydes like 2-(3,4-dimethylphenyl)propanal is a developing area of research.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral alcohols, oxidoreductases such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly valuable.

Enzymatic Reductions of Prochiral Ketones

While the direct precursor to this compound is an aldehyde, the principles of enzymatic reduction are best illustrated with prochiral carbonyls, and highly relevant strategies exist for the aldehyde itself. A powerful chemoenzymatic method for synthesizing (2S)-2-arylpropanols involves a dynamic kinetic resolution (DKR) of the corresponding racemic 2-arylpropanal.

In this process, an alcohol dehydrogenase, such as Horse Liver Alcohol Dehydrogenase (HLADH), selectively reduces the (S)-enantiomer of the aldehyde to the desired (S)-alcohol. Simultaneously, the unreactive (R)-aldehyde is racemized in situ via a base-catalyzed keto-enol tautomerism. This concurrent resolution and racemization allows for the complete conversion of the racemic starting material into a single enantiomer of the product, achieving high yields (>50%) and excellent enantioselectivity. This strategy is directly applicable to the synthesis of this compound from its racemic aldehyde precursor.

Furthermore, the broader class of ketoreductases (KREDs) is widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. These enzymes, often used as whole-cell biocatalysts to simplify cofactor regeneration, can exhibit exquisite stereoselectivity, producing either (R)- or (S)-alcohols depending on whether they follow the Prelog or anti-Prelog preference. For example, whole cells of Acetobacter pasteurianus have been used for the anti-Prelog reduction of various ketones, yielding (R)-alcohols with >99.9% ee. Screening of commercially available KRED libraries against a target ketone is a standard industrial practice to quickly identify a suitable biocatalyst for producing a desired chiral alcohol at scale.

| Substrate Analogue | Biocatalyst | Process | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic 2-phenylpropanal | Horse Liver ADH (HLADH) | Dynamic Kinetic Resolution | 85% | >99% (S) | |

| 2-Octanone | Acetobacter pasteurianus GIM1.158 | Whole-cell reduction | 95% | >99.9% (R) | |

| α-Tetralone | Ketoreductase (KRED) | Isolated enzyme w/ cofactor regeneration | High | >99% |

Whole-Cell Biotransformations for Chiral Synthesis

Whole-cell biotransformation has emerged as a powerful and environmentally benign method for the synthesis of chiral alcohols. This approach utilizes the metabolic machinery of microorganisms to perform stereoselective reductions of prochiral ketones. In the context of synthesizing this compound, the precursor ketone, 1-(3,4-dimethylphenyl)ethanone, can be asymmetrically reduced.

Studies on analogous substrates have demonstrated the feasibility of this method. For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone has been successfully carried out using various plant root vegetables as biocatalysts. Among the tested vegetables, sugar beet proved to be highly effective, yielding the corresponding (S)-alcohol with high enantiomeric excess. Further investigations with sugar beet cell cultures, both normal and transformed, also resulted in excellent yields and enantiomeric excesses greater than 99%. This suggests that both differentiated plant tissues and undifferentiated cell cultures can be employed for this transformation.

The general reaction for this biotransformation is as follows: 1-(3,4-dimethylphenyl)ethanone + NAD(P)H + H⁺ → (S)-1-(3,4-dimethylphenyl)ethanol + NAD(P)⁺

The efficiency of such bioreductions is often dependent on the specific microbial strain or plant species, reaction conditions such as pH and temperature, and the presence of co-solvents. For example, the use of deep eutectic solvents (DESs) has been shown to improve the efficiency of whole-cell bioreductions by enhancing substrate solubility and cell membrane permeability.

Table 1: Bioreduction of 1-(3,4-dimethylphenyl)ethanone using various biocatalysts

| Biocatalyst | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| Sugar Beet Roots | 88.2 | 97.2 | S |

| Sugar Beet Cell Culture | 88.2 | >99 | S |

| Transformed Sugar Beet Cell Culture | 62.1 | >99 | S |

| Carrot Roots | 75.4 | 95.8 | S |

| Potato Tubers | 68.3 | 92.1 | S |

Chiral Resolution Techniques

Chiral resolution remains a cornerstone of enantioselective synthesis, involving the separation of a racemic mixture into its constituent enantiomers. For 2-(3,4-Dimethylphenyl)propan-1-ol, several resolution strategies can be employed.

Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving racemic alcohols is through the formation of diastereomeric salts. This process involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Commonly used chiral resolving agents for alcohols include tartaric acid and its derivatives, as well as mandelic acid. The process for resolving racemic 2-(3,4-Dimethylphenyl)propan-1-ol would involve the following steps:

Esterification: Reaction of the racemic alcohol with an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) to form a mixture of diastereomeric esters.

Separation: Fractional crystallization of the diastereomeric ester mixture to isolate one of the diastereomers.

Hydrolysis: Hydrolysis of the separated diastereomeric ester to yield the enantiomerically pure alcohol and recover the chiral auxiliary.

The success of this method hinges on the differences in solubility between the diastereomeric salts, which can often be optimized by careful selection of the resolving agent and the crystallization solvent.

Preferential Crystallization Studies for Racemate Resolution

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of enantiomerically pure crystals. This method relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with a crystal of the desired enantiomer.

Table 2: Resolution by Entrainment of rac-3-(3,4-dimethylphenoxy)propane-1,2-diol

| Run | Seeding Enantiomer | Crystallization Time (h) | Yield (g) | Enantiomeric Excess (ee %) |

| 1 | S | 2.5 | 0.52 | 65 (S) |

| 2 | R | 3.0 | 0.48 | 62 (R) |

| 3 | S | 2.0 | 0.61 | 71 (S) |

| 4 | R | 2.5 | 0.55 | 68 (R) |

This demonstrates the potential of preferential crystallization as a viable method for the resolution of racemic 2-(3,4-Dimethylphenyl)propan-1-ol, provided it forms a conglomerate.

Kinetic Resolution Strategies

Kinetic resolution is a dynamic process that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a widely employed and

Multi-Step Chiral Pool Synthesis Strategies

Sequential Functional Group Transformations to Establish Chirality

The stereoselective synthesis of this compound, a chiral alcohol with significant potential as a building block in the synthesis of more complex molecules, can be effectively achieved through a strategic sequence of functional group transformations. This approach allows for the precise introduction and control of the desired stereochemistry at the chiral center. A common and well-established strategy involves the initial construction of a prochiral ketone, followed by an asymmetric reduction to generate the target chiral alcohol. This methodology leverages the power of stereoselective catalysis to achieve high enantiopurity in the final product.

A plausible and efficient synthetic route commences with the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction selectively introduces the propanoyl group onto the aromatic ring to form the key intermediate, 3,4-dimethylpropiophenone. This ketone is prochiral, meaning the carbonyl carbon is not a stereocenter but can be converted into one upon reduction.

The crucial step in establishing the chirality of the target molecule is the asymmetric reduction of the carbonyl group of 3,4-dimethylpropiophenone. This transformation can be accomplished using a variety of chiral reducing agents or catalytic systems. One of the most effective methods is catalytic asymmetric hydrogenation, which employs a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand. These chiral catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol over the other.

For instance, the use of a ruthenium catalyst bearing a chiral diphosphine ligand, such as (S)-BINAP, in the presence of a hydrogen source, facilitates the enantioselective reduction of the ketone to the corresponding (S)-alcohol. The choice of catalyst, ligand, solvent, and reaction conditions is critical in maximizing both the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Alternatively, enzymatic reductions offer a green and highly selective method for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. By selecting an appropriate KRED that follows the anti-Prelog selectivity, 3,4-dimethylpropiophenone can be converted to this compound with high enantiopurity. This biocatalytic approach is often favored for its mild reaction conditions and environmental compatibility. nih.gov

The sequential nature of this synthetic strategy—forming the carbon skeleton via Friedel-Crafts acylation and then introducing the stereocenter through asymmetric reduction—provides a robust and versatile platform for the synthesis of this compound and other related chiral 2-aryl-1-propanols.

Research Findings on Stereoselective Reductions

While specific research detailing the asymmetric reduction of 3,4-dimethylpropiophenone is not extensively published, the principles are well-documented for analogous prochiral ketones. Asymmetric hydrogenation of acetophenone (B1666503) and its derivatives, for example, has been thoroughly investigated and demonstrates the feasibility of achieving high enantioselectivities. mdpi.com Chiral Ru complexes are known to be excellent catalysts for the asymmetric hydrogenation of various prochiral substrates. mdpi.com The success of these transformations provides a strong precedent for the successful application of similar methodologies to the synthesis of this compound.

The following table summarizes the key transformations in the proposed synthetic sequence.

| Step | Transformation | Starting Material | Reagents | Product | Purpose |

| 1 | Friedel-Crafts Acylation | 1,2-Dimethylbenzene | Propanoyl chloride, Aluminum chloride | 3,4-Dimethylpropiophenone | Construction of the prochiral ketone intermediate. |

| 2 | Asymmetric Reduction | 3,4-Dimethylpropiophenone | Chiral Ruthenium Catalyst (e.g., Ru-(S)-BINAP), H₂ or Ketoreductase (KRED) | This compound | Establishment of the chiral center with (S)-configuration. |

Advanced Stereochemical Analysis and Characterization of 2s 2 3,4 Dimethylphenyl Propan 1 Ol

Enantiomeric Purity Determination Methodologies

Ensuring the enantiomeric purity of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol is paramount for its potential applications. Various chromatographic and spectroscopic methods are employed for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and experimental setup.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers of 2-(3,4-Dimethylphenyl)propan-1-ol with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide array of chiral compounds, including arylpropanols.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the (S) and (R) enantiomers, leading to different retention times and, consequently, their separation. Factors such as the choice of the mobile phase, its composition, and the column temperature can significantly influence the resolution of the enantiomers. For instance, the separation of cizolirtine, a compound with structural similarities to the target molecule, has been successfully achieved on an amylose tris(3,4-dimethylphenyl carbamate) chiral stationary phase.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 2-Arylpropanol Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution Order | Typically, one enantiomer will have a shorter retention time than the other, allowing for their quantification. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile compounds like 2-(3,4-Dimethylphenyl)propan-1-ol, often after derivatization to increase volatility. Cyclodextrin-based chiral stationary phases are commonly used in capillary GC for the separation of enantiomers.

In this method, the enantiomers are partitioned between the inert carrier gas (mobile phase) and the chiral stationary phase. The differential interactions, such as inclusion complexation with the cyclodextrin (B1172386) cavities, result in different retention times for the (S) and (R) enantiomers. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation.

Table 2: Representative Chiral GC Conditions for 2-Phenylpropanol Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Carrier Gas | Helium |

| Column Temperature | Isothermal at 120 °C |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (Flame Ionization Detector - FID) |

| Expected Outcome | Two distinct peaks corresponding to the (S) and (R) enantiomers, with the area under each peak proportional to its concentration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric purity through the use of chiral shift reagents (CSRs). These reagents are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can form diastereomeric complexes with the chiral analyte.

Upon complexation, the lanthanide ion induces significant changes in the chemical shifts of the protons in the analyte. Since the complexes formed with the (S) and (R) enantiomers are diastereomeric, they will have different NMR spectra. This results in the splitting of signals for corresponding protons in the two enantiomers, allowing for the determination of their relative concentrations by integration.

Derivatization with Chiral Auxiliaries (e.g., Mosher's Amide Analysis)

Derivatization with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a classic and reliable method for determining enantiomeric excess via NMR. nih.govbath.ac.uk In this approach, the chiral alcohol is converted into a pair of diastereomeric esters by reaction with both enantiomers of Mosher's acid chloride.

The resulting diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original alcohol can be accurately determined. This method is highly valued for its robustness and the clear resolution of signals it often provides.

Absolute Configuration Assignment

While the aforementioned techniques can determine the relative amounts of enantiomers, establishing the absolute configuration (i.e., whether the molecule is in the (S) or (R) form) requires more specialized methods.

Single Crystal X-ray Diffraction Analysis of this compound and its Chiral Derivatives

Single crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration, it is often necessary to have a heavy atom present in the crystal structure to observe the effects of anomalous dispersion. If the parent molecule does not crystallize well or lacks a sufficiently heavy atom, a chiral derivative can be synthesized. For this compound, this could involve forming a derivative with a chiral carboxylic acid containing a heavy atom, such as a bromine or iodine atom. The crystallographic analysis of this derivative would then unambiguously establish the absolute configuration of the original alcohol.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Flack Parameter | A value close to 0 would confirm the assigned (S) configuration. |

| Resolution | < 1.0 Å |

Spectroscopic Correlation with Known Chiral Standards (e.g., Optical Rotation)

The absolute configuration of a chiral molecule like this compound is unequivocally determined by correlating its spectroscopic properties with those of established chiral standards. Optical rotation is a primary technique employed for this purpose, measuring the rotation of plane-polarized light by a chiral substance. The sign and magnitude of the specific rotation are characteristic of a particular enantiomer.

For instance, in the characterization of similar chiral alcohols, a comparison of the sign of optical rotation with known compounds is a common practice to assign the stereochemistry. This empirical method, while powerful, is often supplemented by more definitive spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, offers a powerful method for determining enantiomeric purity and assigning absolute configuration. The formation of diastereomeric derivatives with a chiral auxiliary allows for the differentiation of enantiomers in the NMR spectrum, as they will exhibit distinct chemical shifts and coupling constants. Although specific NMR studies on this compound are not extensively documented, the general approach would involve reacting the alcohol with a chiral agent such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters. The analysis of the resulting ¹H or ¹⁹F NMR spectra would then allow for the assignment of the absolute configuration based on established models of the diastereomeric complexes.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another critical technique for separating enantiomers and confirming stereochemical identity. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The elution order of the enantiomers can often be correlated with their absolute configuration by comparing it to the elution order of known standards on the same column and under identical conditions.

Table 1: Spectroscopic and Chromatographic Methods for Stereochemical Analysis

| Technique | Principle | Application to this compound |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral molecule. | Comparison of the sign and magnitude of rotation with a known standard to assign the (S) configuration. |

| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Reaction with agents like Mosher's acid to create diastereomeric esters, allowing for the determination of absolute configuration and enantiomeric excess. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (S) and (R) enantiomers, with the elution order correlated to known standards to confirm stereochemical identity. |

Conformational Analysis and Stereoisomeric Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties. For this compound, conformational analysis involves identifying the most stable arrangements of its constituent groups and understanding the energy barriers between them.

The primary rotatable bonds in this compound are the C-C bond between the chiral center and the hydroxymethyl group, and the C-C bond between the chiral center and the dimethylphenyl group. Rotation around these bonds gives rise to various staggered and eclipsed conformations.

Computational modeling, using methods such as molecular mechanics or quantum chemistry calculations, is a powerful tool for predicting the relative energies of different conformers. These calculations can identify the global minimum energy conformation and the energy barriers to rotation. For a molecule like this compound, the most stable conformers are likely to be those that minimize steric hindrance between the bulky 3,4-dimethylphenyl group, the methyl group, and the hydroxymethyl group attached to the chiral center. Intramolecular hydrogen bonding between the hydroxyl group and the aromatic ring could also play a role in stabilizing certain conformations.

Experimental techniques such as X-ray crystallography can provide definitive information about the solid-state conformation of a molecule. While a crystal structure for this compound is not publicly available, analysis of related structures can offer insights. For instance, studies on similar 2-arylpropan-1-ol derivatives often reveal staggered conformations that minimize steric interactions.

NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the predominant conformation in solution. The magnitude of the coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred rotameric state around the C-C bonds.

Table 2: Key Factors Influencing Conformational Stability

| Factor | Description | Relevance to this compound |

| Steric Hindrance | Repulsive interactions between bulky groups. | Minimized in staggered conformations where the 3,4-dimethylphenyl, methyl, and hydroxymethyl groups are farthest apart. |

| Torsional Strain | Energy cost of eclipsing interactions. | Eclipsed conformations are higher in energy and act as transition states between staggered conformers. |

| Intramolecular Hydrogen Bonding | Attractive interaction between the hydroxyl proton and the π-electrons of the aromatic ring. | Can stabilize specific conformations where the -OH group is oriented towards the phenyl ring. |

Chemical Transformations and Functionalization of 2s 2 3,4 Dimethylphenyl Propan 1 Ol

Reactions at the Hydroxyl Moiety

The hydroxyl group is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

Esterification of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), would lead to the corresponding ester. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acid chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagents | Product |

| Esterification | R-COOH, H₂SO₄ | (2S)-2-(3,4-Dimethylphenyl)propyl R-oate |

| Esterification | R-COCl, Pyridine | (2S)-2-(3,4-Dimethylphenyl)propyl R-oate |

| Etherification | 1. NaH; 2. R-X | 1-(Alkoxy)-2-(3,4-dimethylphenyl)propane |

Oxidation Reactions to Carbonyls

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base), would selectively yield the corresponding aldehyde, (2S)-2-(3,4-Dimethylphenyl)propanal. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the over-oxidation of the initially formed aldehyde to the carboxylic acid, (2S)-2-(3,4-Dimethylphenyl)propanoic acid.

| Product | Oxidizing Agent |

| (2S)-2-(3,4-Dimethylphenyl)propanal | PCC, Swern Oxidation |

| (2S)-2-(3,4-Dimethylphenyl)propanoic acid | KMnO₄, H₂CrO₄ |

Substitution Reactions Maintaining Chirality

The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions that maintain the original stereochemistry at the chiral center. A common strategy involves the conversion of the alcohol to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting (2S)-2-(3,4-Dimethylphenyl)propyl tosylate or mesylate can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, azide) in an Sₙ2 reaction, which proceeds with inversion of configuration at the reaction center (the primary carbon), but importantly, does not affect the stereochemistry of the adjacent chiral center (C2).

Transformations at the Chiral Center

Reactions that directly involve the chiral center can lead to either inversion or retention of its configuration.

Inversion of Configuration Reactions

A well-established method for inverting the stereochemistry of a chiral alcohol is the Mitsunobu reaction. Treatment of this compound with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) would result in the formation of an ester with the opposite (R) configuration at the C2 position. This occurs via an Sₙ2 attack of the carboxylate on an activated oxyphosphonium intermediate. Subsequent hydrolysis of the resulting ester would yield (2R)-2-(3,4-Dimethylphenyl)propan-1-ol.

Derivatization to Structurally Related Chiral Compounds

The primary alcohol functional group in this compound presents a versatile point for chemical modification. Standard organic synthesis methodologies would suggest that this alcohol could be a precursor for a variety of chiral derivatives. However, specific applications of these methods to this compound are not reported in the reviewed scientific literature.

The conversion of alcohols to amines is a fundamental transformation in organic chemistry, often proceeding through intermediates such as tosylates or mesylates followed by nucleophilic substitution with an amine source, or via reductive amination of a corresponding aldehyde. While general methods for the synthesis of chiral amines and amino alcohols are widely documented, no studies were identified that specifically utilize this compound as the starting material for such transformations.

Table 1: Investigated Synthetic Routes for Chiral Amines and Amino Alcohols

| Transformation | General Methodologies Searched | Application to this compound |

| Alcohol to Amine | Mitsunobu reaction, Ritter reaction, conversion to alkyl halides/sulfonates followed by amination | No specific examples found. |

| Reductive Amination | Oxidation to aldehyde followed by reaction with an amine and a reducing agent | No specific examples found. |

The synthesis of ethers and esters from alcohols are common functional group interconversions. Standard procedures include the Williamson ether synthesis for ethers and Fischer-Speier esterification or acylation for esters. Although these are well-established reactions, their application to this compound to produce chiral ether and ester derivatives is not described in the available chemical literature.

Table 2: Investigated Synthetic Routes for Chiral Ethers and Esters

| Derivative | General Methodologies Searched | Application to this compound |

| Chiral Ethers | Williamson ether synthesis, Mitsunobu reaction with phenols/alcohols | No specific examples found. |

| Chiral Esters | Fischer-Speier esterification, reaction with acyl chlorides/anhydrides | No specific examples found. |

This compound and its derivatives could potentially serve as building blocks for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions of suitably functionalized derivatives could lead to the formation of chiral cyclic ethers or other heterocycles. However, a comprehensive search of the literature did not yield any specific examples of heterocyclic derivatives being synthesized from this particular chiral alcohol. Research in this area often focuses on related structures, but not on the specified compound itself. beilstein-journals.orgresearchgate.net

Applications of 2s 2 3,4 Dimethylphenyl Propan 1 Ol As a Chiral Building Block

Utilization in Asymmetric Synthesis of Complex Molecules

The precise spatial arrangement of the hydroxyl and the 3,4-dimethylphenyl groups in (2S)-2-(3,4-Dimethylphenyl)propan-1-ol makes it a strategic starting material for the synthesis of intricate molecular architectures. Chiral aromatic alcohols, in general, are highly sought after in the pharmaceutical and fine chemical industries for creating enantiomerically pure products. nih.gov

Precursor to Chiral Ligands in Catalysis

Chiral ligands are essential components of transition-metal catalysts used in asymmetric reactions, creating a chiral environment that influences the stereochemical outcome of a reaction. tcichemicals.com Chiral alcohols are frequently employed as starting materials for the synthesis of various types of chiral ligands, including phosphine (B1218219) ligands. sigmaaldrich.comnih.gov

The hydroxyl group of this compound can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by a phosphide (B1233454) anion to introduce a phosphino (B1201336) group. Subsequent modifications can lead to the formation of bidentate or monodentate chiral phosphine ligands. The steric bulk and electronic properties of the 3,4-dimethylphenyl group would play a crucial role in the efficacy and selectivity of the resulting catalyst.

Table 1: Potential Chiral Phosphine Ligands Derived from this compound

| Ligand Type | Potential Structure | Application in Catalysis |

|---|---|---|

| Monodentate | (2S)-1-(diphenylphosphino)-2-(3,4-dimethylphenyl)propane | Asymmetric Hydrogenation, Cross-Coupling Reactions |

Note: The structures presented are hypothetical and serve to illustrate the potential transformations of the parent alcohol.

Intermediate in the Synthesis of Agrochemical Scaffolds

Many modern agrochemicals, including fungicides, herbicides, and insecticides, are chiral molecules, and often only one enantiomer exhibits the desired biological activity. nih.gov The use of enantiomerically pure building blocks is a key strategy in the synthesis of these active ingredients. nih.gov Chiral benzylic alcohol derivatives are common structural motifs in bioactive molecules for pesticide development. nih.govresearchgate.net

This compound can serve as a key intermediate for the synthesis of certain agrochemical scaffolds. For instance, the 2-arylpropanol structure is found in some classes of fungicides and herbicides. The synthesis could involve etherification or esterification of the hydroxyl group, or its conversion to an amine to introduce further diversity and functionality. The specific substitution pattern on the aromatic ring can influence the biological activity and spectrum of the final product.

Component in the Construction of Advanced Material Precursors

Chiral molecules are increasingly being incorporated into advanced materials to induce specific properties, such as in the formation of chiral liquid crystals. nih.gov The introduction of a chiral center can lead to the formation of helical structures, which are responsible for the unique optical properties of these materials. nsf.gov Ferroelectric liquid crystals, for example, can be formed from chiral molecules, leading to materials with spontaneous electric polarization. researchgate.net

The structure of this compound, with its defined stereocenter and aromatic ring, makes it a potential precursor for the synthesis of chiral liquid crystal dopants or the chiral side-chains of liquid crystalline polymers. By incorporating this chiral moiety into a mesogenic (liquid crystal-forming) core, it is possible to induce a chiral nematic or smectic phase.

Role in the Synthesis of Flavors and Fragrances (Limited to Chemical Pathways)

The fragrance and flavor industry heavily relies on chiral molecules, as the stereochemistry of a compound can dramatically affect its odor profile. scentjourner.comscribd.com Chiral aromatic alcohols and their derivatives are a significant class of fragrance compounds. nih.gov The synthesis of these compounds can be achieved through various chemical pathways, including biocatalysis and traditional organic synthesis. nih.govgoogle.com

This compound could potentially be used as a precursor in the synthesis of fragrances. Chemical modifications of the alcohol functionality can lead to a variety of derivatives with different scent characteristics.

Possible Chemical Pathways:

Esterification: Reaction with various carboxylic acids would yield esters, a class of compounds well-known for their fruity and floral scents. numberanalytics.com

Oxidation: Mild oxidation of the primary alcohol would yield the corresponding chiral aldehyde, (2S)-2-(3,4-dimethylphenyl)propanal. Aldehydes are another important class of fragrance molecules.

Etherification: Conversion to ethers could also lead to new fragrance compounds with potentially different odor profiles.

The specific odor of the resulting compounds would be influenced by the 3,4-dimethylphenyl substituent and the stereochemistry at the C2 position.

Development of Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. Chiral alcohols are a common source for the development of chiral auxiliaries. researchgate.net

This compound can be derivatized to function as a chiral auxiliary. For example, it can be esterified with a carboxylic acid, and the resulting chiral ester can then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions. The steric hindrance provided by the 3,4-dimethylphenyl group would block one face of the reactive intermediate, leading to a high degree of stereocontrol. wikipedia.org

Table 2: Potential Chiral Auxiliaries and Reagents from this compound

| Auxiliary/Reagent Type | Proposed Structure | Application in Asymmetric Synthesis |

|---|---|---|

| Chiral Ester Auxiliary | Ester of this compound and a prochiral carboxylic acid | Diastereoselective enolate alkylation, aldol reactions |

| Chiral Borane (B79455) Reagent | Borane complex derived from this compound | Asymmetric reduction of prochiral ketones |

Note: The structures and applications are based on established principles of chiral auxiliary design and are hypothetical for this specific compound.

Advanced Spectroscopic and Analytical Characterization Beyond Identification

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, advanced NMR techniques offer unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provide insights into its conformational behavior.

Two-dimensional (2D) NMR experiments are crucial for mapping the connectivity and spatial relationships between atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For this compound, COSY would show correlations between the proton on the chiral center (C2) and the protons of the adjacent methyl (C3) and methylene (B1212753) (C1) groups. It would also reveal couplings between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comyoutube.comyoutube.com This technique allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comyoutube.com This is particularly useful for identifying quaternary carbons, such as C4 and C5 in the aromatic ring, by observing their correlations with nearby protons. For instance, the protons of the two aromatic methyl groups would show HMBC correlations to the C4 and C5 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. youtube.commdpi.com This is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY could reveal spatial proximity between the aromatic proton at C6 and the protons of one of the aromatic methyl groups.

The following table illustrates the expected key 2D NMR correlations for the structural elucidation of this compound.

| Proton (¹H) Position | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H1 (CH₂OH) | H2 | C1 | C2, C3 | H2, H3 |

| H2 (CH) | H1, H3 | C2 | C1, C3, C6, C7 | H1, H3, Aromatic H |

| H3 (CH₃) | H2 | C3 | C1, C2 | H1, H2 |

| Aromatic H | Other Aromatic H | Respective Aromatic C | Aromatic C, Aromatic CH₃ | Other Aromatic H, Aromatic CH₃, H2 |

| Aromatic CH₃ | None | Respective Aromatic CH₃ C | Aromatic C | Aromatic H |

The rotation around single bonds in this compound, particularly the bond between the chiral center (C2) and the aromatic ring, can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational exchange processes. copernicus.orgnih.gov

At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. nih.gov By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the energy barriers to rotation and determine the relative populations of the different conformers. copernicus.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) would likely induce characteristic fragmentation.

The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would provide the accurate mass, confirming the elemental composition (C₁₁H₁₆O). The fragmentation pathway would likely involve:

Loss of a hydroxyl radical (•OH): Leading to a fragment at m/z [M-17]⁺.

Loss of a hydroxymethyl radical (•CH₂OH): A common fragmentation for primary alcohols, resulting in a stable benzylic carbocation. libretexts.org This would likely be a prominent peak in the spectrum.

Cleavage of the C1-C2 bond: Producing fragments corresponding to the dimethylbenzyl moiety.

Formation of a tropylium (B1234903) ion: A characteristic fragmentation of alkylbenzenes, which could lead to a peak at m/z 91, although substitution on the ring may alter this.

A plausible fragmentation pathway is outlined in the table below.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 164 | [C₁₁H₁₆O]⁺• (Molecular Ion) | - |

| 149 | [C₁₁H₁₃]⁺ | •CH₃ |

| 133 | [C₁₀H₁₃]⁺ | •CH₂OH |

| 119 | [C₉H₁₁]⁺ | C₂H₅O• |

| 105 | [C₈H₉]⁺ | C₃H₇O• |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. Other key peaks would include C-H stretching vibrations (aliphatic and aromatic) just below 3000 cm⁻¹, C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹, and a strong C-O stretching vibration around 1050-1150 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene (B151609) ring. The O-H stretch is typically weak in Raman spectra.

Analysis of the O-H stretching band in the FT-IR spectrum at different concentrations can provide insights into the nature and extent of hydrogen bonding interactions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Comments |

| O-H Stretch | 3200 - 3600 (broad) | FT-IR | Broadness indicates hydrogen bonding. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Characteristic of the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | From methyl and methylene groups. |

| Aromatic C=C Stretch | 1500 - 1600 | FT-IR, Raman | Typically strong in Raman. |

| C-O Stretch | 1050 - 1150 | FT-IR | Strong band for primary alcohol. |

Crystallographic Studies for Polymorphism and Solid-State Characteristics

X-ray crystallography on a single crystal of this compound would provide the most definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. Crucially, it would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, that govern the solid-state architecture. researchgate.net

Furthermore, many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. nih.gov Different polymorphs can have distinct physical properties. A crystallographic study would aim to identify if this compound exhibits polymorphism by attempting crystallization under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures.

Advanced Chromatographic Techniques for Trace Analysis and Purity Profiling

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the chemical and chiral purity of this compound.

Purity Profiling: Reverse-phase HPLC with a UV detector is a standard method for determining the purity of the compound. It can separate the target molecule from starting materials, byproducts, or degradation products. Coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS) allows for the identification of these impurities.

Trace Analysis: For detecting impurities at very low concentrations, highly sensitive detectors and optimized chromatographic conditions are employed. This is critical for ensuring the quality of the compound.

Chiral Purity: Since the molecule is chiral, determining its enantiomeric excess is vital. This is achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or GC. The two enantiomers, (2S)- and (2R)-2-(3,4-Dimethylphenyl)propan-1-ol, will have different retention times on a chiral column, allowing for their separation and quantification.

Theoretical and Computational Studies on 2s 2 3,4 Dimethylphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. researchgate.net These first-principles methods provide insights into molecular structure, stability, and properties without the need for empirical parameters. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to accurately predict structures and energetics. researchgate.net For (2S)-2-(3,4-dimethylphenyl)propan-1-ol, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Furthermore, DFT provides detailed information about the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates higher reactivity.

Illustrative Data Table: Predicted Geometric and Electronic Properties from DFT

| Parameter | Illustrative Value | Significance |

| Optimized Total Energy | -X Hartrees | Indicates the stability of the optimized geometry. |

| C-O Bond Length (Propanol) | 1.43 Å | Standard single bond length, confirms structural integrity. |

| Dihedral Angle (Ring-Chain) | 65° | Defines the 3D conformation and steric accessibility. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical reactivity and electronic transition energy. |

| Dipole Moment | 1.9 Debye | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a DFT calculation.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics, are invaluable for predicting spectroscopic properties. researchgate.net These calculations can provide theoretical spectra that aid in the interpretation of experimental data. For larger molecules, DFT is often the primary method used for these predictions. researchgate.net

For this compound, these methods could be used to calculate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. bluelaze.com This allows for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and alkyl groups, and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. acs.org This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the calculated shifts with experimental data can confirm the molecular structure and assign specific resonances.

Circular Dichroism (CD) Spectra: As a chiral molecule, this compound is expected to exhibit circular dichroism. Ab initio methods can predict both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. nih.gov These theoretical spectra are crucial for assigning the absolute configuration (S-configuration in this case) by matching the calculated spectrum with the experimental one. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, optimized geometry, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the full range of accessible conformations over time. nih.govmq.edu.au

An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent like water or a nonpolar solvent) and tracking the trajectory of each atom over a period of nanoseconds or longer.

The primary outputs of an MD simulation are the positions and velocities of all atoms over time. Analysis of these trajectories can reveal:

Conformational Landscapes: By plotting key dihedral angles against each other, one can visualize the preferred conformations and the energy barriers between them. wustl.edu This provides a dynamic picture of the molecule's flexibility.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the solute's conformation and dynamics. acs.org Hydrogen bonding between the alcohol group and water, for example, can be directly observed and quantified.

Thermodynamic Properties: From the simulation data, thermodynamic properties like the free energy of solvation can be estimated, providing insight into the molecule's solubility and partitioning behavior.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers robust tools for predicting how a molecule will behave in a chemical reaction. rsc.org DFT-based reactivity descriptors and reaction path calculations can provide a detailed understanding of the reactivity of this compound.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity. mdpi.com By analyzing the electronic structure, various indices can be calculated to predict the most likely sites for electrophilic or nucleophilic attack.

Illustrative Data Table: DFT-Based Reactivity Descriptors

| Descriptor | Definition | Predicted Reactivity for this compound |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution on the molecular surface. | The oxygen atom of the hydroxyl group would be a region of negative potential (nucleophilic), while the hydroxyl hydrogen would be a region of positive potential (electrophilic). |

| Fukui Functions | Indicates the change in electron density when an electron is added or removed. | Would identify the specific atoms on the aromatic ring most susceptible to electrophilic substitution and the oxygen atom as a primary nucleophilic site. |

| Global Hardness (η) | (I-A)/2, where I is ionization potential and A is electron affinity. | A larger HOMO-LUMO gap would correspond to a higher hardness, indicating lower overall reactivity. |

Note: Predictions are based on general chemical principles and illustrative.

Reaction Mechanisms: Computational methods can be used to map the entire potential energy surface of a reaction. smu.edu For a potential reaction involving this compound, such as its oxidation to an aldehyde or its esterification, chemists could:

Locate Transition States: Identify the high-energy transition state structure that connects reactants to products.

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state, which is the activation energy of the reaction. nih.gov

Perform Intrinsic Reaction Coordinate (IRC) Calculations: Trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly links them. smu.edu

This approach allows for a step-by-step elucidation of the reaction mechanism, providing insights that are often difficult to obtain through experiments alone. smu.edu

Studies on Chiral Recognition Phenomena

Understanding how a chiral molecule interacts differently with the two enantiomers of another chiral compound is fundamental to fields like chiral chromatography and asymmetric catalysis. Computational modeling is a key tool for investigating these phenomena at the molecular level. taylorfrancis.com

For this compound, a computational study of chiral recognition might involve modeling its interaction with a known chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in HPLC. The primary methods would be molecular docking and molecular dynamics simulations. mdpi.com

Molecular Docking: This technique predicts the preferred binding orientation of the (2S)-enantiomer within the binding site of the chiral selector. mdpi.com It would also be used to dock its mirror image, the (R)-enantiomer, to compare the binding modes and scores. A significant difference in binding energy or geometry between the two diastereomeric complexes ((2S)-alcohol with selector vs. (R)-alcohol with selector) would suggest effective chiral recognition.

Molecular Dynamics: Following docking, MD simulations of the diastereomeric complexes can provide a more detailed and dynamic view of the interactions. nsf.gov By analyzing the simulation trajectories, researchers can identify the specific intermolecular forces—such as hydrogen bonds, π-π stacking, and steric repulsion—that are responsible for the differential binding. nsf.gov The stability of these interactions over time can be assessed, and binding free energies can be calculated to provide a quantitative measure of enantioselectivity. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them interesting for applications in photonics and optoelectronics. researchgate.net The presence of the dimethylphenyl group in this compound suggests it could have NLO activity.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules. scielo.org.mx Key NLO parameters that would be calculated include:

Polarizability (α): A measure of how easily the electron cloud of the molecule is distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects like second-harmonic generation. For a molecule to have a non-zero β value, it must be non-centrosymmetric, a condition that all chiral molecules fulfill. aip.org

Second-Order Hyperpolarizability (γ): Relates to third-order NLO effects.

Calculations would involve applying a theoretical electric field to the molecule and calculating the resulting change in its dipole moment. The results would indicate whether this compound has the potential to be a useful NLO material. The magnitude of the hyperpolarizability is often influenced by factors like the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups. nih.gov

Illustrative Data Table: Calculated NLO Properties

| Property | Symbol | Illustrative Calculated Value (a.u.) | Significance |

| Mean Polarizability | <α> | ~70-90 | Indicates the molecule's overall response to an electric field. |

| First Hyperpolarizability | β_tot | ~50-150 | A non-zero value indicates potential for second-order NLO applications. |

| Second Hyperpolarizability | γ_tot | ~1000-2000 | Indicates potential for third-order NLO applications. |

Note: The values in this table are hypothetical and for illustrative purposes only. The actual values would depend on the specific computational method and basis set used.

Process Development and Scalability of 2s 2 3,4 Dimethylphenyl Propan 1 Ol Synthesis

Optimization of Reaction Conditions for Industrial Application

The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol on an industrial scale typically relies on the asymmetric reduction of the corresponding prochiral ketone, 3,4-dimethylpropiophenone. The optimization of this reduction is critical to achieving high yield, excellent enantioselectivity, and cost-effectiveness. Key parameters that are meticulously fine-tuned include the choice of catalyst, solvent, temperature, pressure, and substrate-to-catalyst ratio.

Catalyst Selection and Loading: For the asymmetric hydrogenation or transfer hydrogenation of substituted acetophenones, ruthenium-based and rhodium-based catalysts are commonly employed. researchgate.netresearchgate.net Chiral ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines, are crucial for inducing stereoselectivity. researchgate.net In an industrial setting, the catalyst loading is minimized to reduce costs without compromising reaction efficiency. Optimization studies would typically evaluate a range of catalyst loadings to find the optimal balance.

Solvent and Reaction Medium: The choice of solvent can significantly influence reaction rates, enantioselectivity, and product isolation. Protic solvents like isopropanol (B130326) are often used in transfer hydrogenation as they can also serve as the hydrogen source. researchgate.net For direct hydrogenation, a range of organic solvents may be screened. The ideal solvent should offer good solubility for the substrate and catalyst, be easily recoverable, and have a low environmental impact.

Temperature and Pressure: These parameters are critical for controlling the reaction kinetics and selectivity. Asymmetric hydrogenations are often conducted under elevated hydrogen pressure to increase the reaction rate. asynt.com However, for safety and economic reasons, the pressure is optimized to the lowest effective level. Temperature also plays a vital role; while higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. researchgate.net Therefore, a thorough study is required to identify the optimal temperature that provides a high conversion rate and maintains excellent enantiomeric excess (ee).

Interactive Data Table: Illustrative Optimized Conditions for Asymmetric Reduction of an Aryl Ketone

Below is a hypothetical, yet representative, data table illustrating the optimization of reaction conditions for the asymmetric reduction of a ketone structurally similar to 3,4-dimethylpropiophenone.

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

| Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] | [RuCl(p-cymene)((R,R)-TsDPEN)] | [Rh(cod)2]BF4 with (S)-BINAP |

| Catalyst Loading | 1 mol% | 0.1 mol% | 0.5 mol% |

| Solvent | Isopropanol | Isopropanol/Toluene (1:1) | Methanol |

| Temperature | 80°C | 60°C | 50°C |

| Pressure (H2) | N/A (Transfer) | 50 bar | 20 bar |

| Reaction Time | 12 h | 8 h | 24 h |

| Conversion | >99% | >99% | 95% |

| Enantiomeric Excess (ee) | 95% | 99% | 98% |

This table is for illustrative purposes and represents typical optimization outcomes for similar chemical transformations.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering several advantages over traditional batch processing. beilstein-journals.orgrsc.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.

For the synthesis of this compound, a continuous flow process would typically involve pumping a solution of the starting ketone and a suitable hydrogen source (or hydrogen gas) through a heated reactor containing an immobilized chiral catalyst.

Reactor Design and Catalyst Immobilization: A key aspect of continuous flow synthesis is the use of packed-bed reactors where the catalyst is immobilized on a solid support. beilstein-journals.org This allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing product contamination. The choice of support material and the method of immobilization are critical for maintaining catalyst activity and stability over extended periods.

Process Parameters in Flow: In a flow setup, parameters such as flow rate, residence time, temperature, and pressure can be precisely controlled. The optimization of these parameters is often more rapid and efficient compared to batch processes. For instance, the residence time, which is the average time a molecule spends in the reactor, can be finely tuned to maximize conversion while minimizing the formation of byproducts.

Advantages for Scalability: Scaling up a continuous flow process is generally more straightforward than scaling up a batch reaction. Instead of using larger reactors, which can introduce heat and mass transfer issues, the production capacity can be increased by running the flow system for longer durations or by setting up multiple reactors in parallel (scaling out). This inherent scalability makes continuous flow an attractive option for the industrial production of chiral alcohols.

Green Chemistry Principles in Production

The application of green chemistry principles is an integral part of modern chemical process development, aiming to reduce the environmental footprint of chemical manufacturing. researchgate.net

Solvent Selection: Solvent usage is a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, this could involve replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or exploring solvent-free reaction conditions. Biocatalytic reductions, which are often performed in aqueous media, represent a particularly green option. nih.gov

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Asymmetric hydrogenation is an inherently atom-economical process, as it involves the addition of a hydrogen molecule to the substrate, with no other atoms being wasted as byproducts. This contrasts with classical resolution methods which have a theoretical maximum yield of 50% for the desired enantiomer.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as they are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. The development of highly active and recyclable catalysts, including immobilized enzymes or metal complexes for continuous flow processes, is a key area of research for improving the green credentials of the synthesis of chiral alcohols. researchgate.netnih.gov

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. Biocatalytic processes often operate at or near ambient temperature and pressure, making them highly energy-efficient. researchgate.net For chemocatalytic processes, the development of more active catalysts that can operate under milder conditions is a primary goal.

Waste Reduction: By optimizing reaction conditions and utilizing efficient technologies like continuous flow, the formation of byproducts and waste can be significantly minimized. In-process monitoring and control, which are readily integrated into flow systems, can help to ensure that the reaction proceeds efficiently, further reducing waste generation.

Future Research Trajectories for 2s 2 3,4 Dimethylphenyl Propan 1 Ol

Exploration of Novel Asymmetric Catalytic Systems for Enhanced Stereocontrol

The efficient synthesis of enantiomerically pure (2S)-2-(3,4-Dimethylphenyl)propan-1-ol is paramount for its application in subsequent chemical transformations. Future research will likely focus on developing more advanced and efficient asymmetric catalytic systems to improve stereocontrol, yield, and process sustainability. Current methods often rely on the reduction of corresponding ketones, but significant opportunities exist for innovation.

Key research avenues include:

Transition-Metal Catalysis: The development of novel chiral ligands for transition metals such as Ruthenium, Rhodium, and Iridium is a promising direction. These catalysts are known for their high efficiency and selectivity in the asymmetric hydrogenation of prochiral ketones. Research could target ligands that are specifically tailored to the steric and electronic properties of 3,4-dimethylpropiophenone, the precursor ketone, to achieve near-perfect enantioselectivity (>99% ee).

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. Chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) and other organocatalysts could be further optimized. Future work might involve the design of new organocatalytic systems that operate under milder conditions with lower catalyst loadings.

Biocatalysis: The application of enzymes, such as ketoreductases (KREDs), presents a highly sustainable and selective method for asymmetric reduction. Future research will involve screening and engineering of novel KREDs with high specificity for the 3,4-dimethylphenyl substrate, enabling synthesis under environmentally benign aqueous conditions.

| Catalytic System | Potential Catalyst/Ligand Example | Key Research Objective |

| Transition-Metal Catalysis | Ru-BINAP, Rh-(R,R)-TsDPEN | Design of ligands for >99.5% enantiomeric excess and high turnover numbers. |

| Organocatalysis | Novel Proline-derived catalysts, Chiral phosphoric acids | Development of highly active metal-free catalysts for scalable synthesis. |

| Biocatalysis | Engineered Ketoreductases (KREDs) | Enzyme evolution for enhanced substrate specificity and stability. |

Development of New Synthetic Utilities as a Chiral Synthon

As a chiral building block, this compound provides a valuable starting point for the synthesis of more complex, enantiomerically pure molecules. nih.govresearchgate.net Its primary alcohol functionality is a versatile handle for a wide range of chemical transformations.

Future synthetic applications could explore:

Oxidation to Chiral Aldehydes and Carboxylic Acids: Mild and selective oxidation of the primary alcohol would yield the corresponding chiral aldehyde, (2S)-2-(3,4-dimethylphenyl)propanal, a valuable intermediate for C-C bond-forming reactions (e.g., Wittig, aldol). Further oxidation would produce (2S)-2-(3,4-dimethylphenyl)propanoic acid, a potential precursor for chiral amides and esters with applications in medicinal chemistry. researchgate.net

Conversion to Chiral Amines: Transformation of the hydroxyl group into an amino group via methods such as the Mitsunobu reaction followed by reduction of the resulting azide (B81097) would yield chiral amines. These are privileged structures in many biologically active compounds.